5-Butyl-7-methoxybenzofuran-4-ol
Description
Properties
CAS No. |
99107-50-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-butyl-7-methoxy-1-benzofuran-4-ol |
InChI |
InChI=1S/C13H16O3/c1-3-4-5-9-8-11(15-2)13-10(12(9)14)6-7-16-13/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
VRBQCLCFBYTNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C2C(=C1O)C=CO2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 5-Butyl-7-methoxybenzofuran-4-ol, often involves complex organic reactions. One common method is the free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Another method involves the Sonogashira cross-coupling reaction followed by hydrogenation and hydrolysis .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using advanced catalytic processes and controlled reaction conditions to minimize side reactions and by-products .
Chemical Reactions Analysis
Types of Reactions
5-Butyl-7-methoxybenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
5-Butyl-7-methoxybenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Butyl-7-methoxybenzofuran-4-ol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Butyl-7-methoxybenzofuran-4-ol stands out due to its unique substitution pattern, which imparts specific biological activities and physicochemical properties.
Biological Activity
5-Butyl-7-methoxybenzofuran-4-ol is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular structure of 5-Butyl-7-methoxybenzofuran-4-ol is characterized by a benzofuran core with specific functional groups that confer distinct physicochemical properties. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its synthesis and modification for enhanced biological activity.
Table 1: Chemical Reactions of 5-Butyl-7-methoxybenzofuran-4-ol
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate, hydrogen peroxide |
| Reduction | Addition of hydrogen or removal of oxygen | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replacement of one functional group with another | Halogens, alkylating agents |
Anticancer Properties
Research indicates that 5-Butyl-7-methoxybenzofuran-4-ol exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran compounds can inhibit tubulin polymerization and affect cell cycle progression in cancer cells.
Case Study : A comparative study evaluated the efficacy of 5-Butyl-7-methoxybenzofuran-4-ol against standard anticancer drugs like Combretastatin A-4 (CA-4). The results demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against HeLa and MCF-7 cell lines, indicating potent anticancer activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity of 5-Butyl-7-methoxybenzofuran-4-ol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of 5-Butyl-7-methoxybenzofuran-4-ol is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activities related to inflammation and immune response.
- DNA Interaction : Potential binding to DNA may lead to interference with replication and transcription processes.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications at the benzofuran ring significantly influence the biological activity. For example, the presence of methoxy groups at specific positions enhances the antiproliferative effects while maintaining low toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
